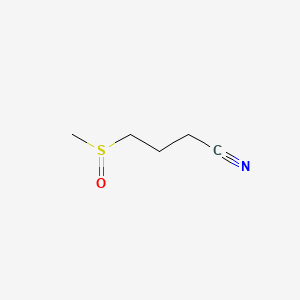

4-(Methylsulfinyl)butanenitrile

説明

Structure

3D Structure

特性

IUPAC Name |

4-methylsulfinylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS/c1-8(7)5-3-2-4-6/h2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDBAGVWCGHEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304928 | |

| Record name | 4-(Methylsulfinyl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61121-65-1 | |

| Record name | 4-(Methylsulfinyl)butanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61121-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylsulfinyl)butanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061121651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC321800 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Methylsulfinyl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methanesulfinylbutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(METHYLSULFINYL)BUTANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05BZ366F4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(Methylsulfinyl)butanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 4-(Methylsulfinyl)butanenitrile (CAS No. 61121-65-1). It is a naturally occurring nitrile compound derived from the hydrolysis of glucosinolates found in cruciferous vegetables.[1] This document details its chemical structure, physical and spectroscopic properties, and methods for its synthesis. Furthermore, it explores its biological activities, particularly its role in the induction of apoptosis in cancer cells and the activation of the Nrf2 signaling pathway. Detailed experimental protocols for its synthesis and biological evaluation are provided, along with graphical representations of its synthetic and biological pathways to facilitate a deeper understanding of its chemical and biological significance.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 61121-65-1 | [1][2] |

| Molecular Formula | C5H9NOS | [2] |

| Molecular Weight | 131.20 g/mol | [1][2] |

| XLogP3 (Computed) | -0.6 | [2] |

| Monoisotopic Mass (Computed) | 131.04048508 Da | [2] |

| Kovats Retention Index (Semi-standard non-polar) | 1372.9 | [2] |

Spectroscopic Data:

-

¹H NMR: The methylsulfinyl protons typically appear in the range of δ ~2.7–3.2 ppm.[1]

-

¹³C NMR: The sulfinyl carbon is expected to resonate at approximately δ ~45–50 ppm.[1]

-

IR Spectroscopy: Characteristic peaks are observed for the nitrile stretch (~2244 cm⁻¹) and the sulfinyl S=O group (~1040 cm⁻¹).[1]

-

Mass Spectrometry (HRMS): The protonated molecular ion ([M+H]⁺) is observed at m/z 132.0525.[1]

Synthesis and Natural Occurrence

Chemical Synthesis

The de novo synthesis of this compound is typically achieved through a two-step process involving the formation of a thioether precursor followed by its selective oxidation.[1]

References

Technical Guide: 4-(Methylsulfinyl)butanenitrile (CAS 61121-65-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfinyl)butanenitrile, with CAS number 61121-65-1, is a nitrile compound that has garnered scientific interest due to its natural occurrence in cruciferous vegetables of the Brassica family and its potential biological activities.[1] It is formed from the enzymatic hydrolysis of glucosinolates, specifically ω-(methylsulfinyl)alkyl glucosinolates, a process that is part of the plant's natural defense mechanism.[1]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthetic protocol, and methodologies for investigating its biological effects, particularly its pro-apoptotic and phase II enzyme-inducing activities. This document is intended to serve as a valuable resource for researchers in natural products chemistry, oncology, and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 61121-65-1 | [2] |

| Molecular Formula | C5H9NOS | [2] |

| Molecular Weight | 131.20 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-methanesulfinylbutanenitrile, 1-Cyano-3-methylsulfinylpropane, Iberin nitrile | [2] |

| Physical Form | Liquid | |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |

Table 2: Computed and Spectroscopic Data

| Property | Value | Reference |

| XLogP3 | -0.6 | [2] |

| Monoisotopic Mass | 131.04048508 Da | [2] |

| ¹H NMR | δ ~2.7–3.2 ppm (methylsulfinyl protons) | [1] |

| ¹³C NMR | δ ~45–50 ppm (sulfinyl carbon) | [1] |

| IR Spectroscopy | Nitrile stretch (~2244 cm⁻¹), Sulfinyl S=O (~1040 cm⁻¹) | [1] |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ at m/z 132.0525 | [1] |

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis of this compound and for conducting key biological assays to evaluate its activity.

Chemical Synthesis

The synthesis of this compound is typically achieved in a two-step process involving the formation of a thioether precursor followed by its selective oxidation.[1]

Step 1: Synthesis of 4-(Methylthio)butanenitrile

This procedure is based on the nucleophilic substitution of 4-chlorobutyronitrile with sodium thiomethoxide.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), prepare a cooled aqueous solution of sodium thiomethoxide.

-

Addition of Reactant: Dissolve 4-chlorobutyronitrile in a suitable solvent, such as ethanol, and add it dropwise to the cooled sodium thiomethoxide solution.[1]

-

Reaction: Allow the reaction mixture to gradually warm to room temperature and stir for an extended period to ensure the reaction goes to completion.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent like dichloromethane.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-(methylthio)butanenitrile. The product can be further purified by vacuum distillation.

Step 2: Oxidation to this compound

This procedure describes a general method for the selective oxidation of the thioether to the sulfoxide using hydrogen peroxide.[4]

-

Reaction Setup: Dissolve 4-(methylthio)butanenitrile (2 mmol) in glacial acetic acid (2 mL) in a round-bottom flask with a magnetic stirrer.[4]

-

Addition of Oxidant: Slowly add 30% hydrogen peroxide (8 mmol) to the solution.[4]

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the solution with aqueous sodium hydroxide (4 M) and extract the product with dichloromethane.[4]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[4] Further purification can be achieved by column chromatography on silica gel.

Biological Assays

3.2.1. Induction of Apoptosis in A549 Human Lung Cancer Cells

The following protocol is adapted from a study on a structurally related compound and can be used to assess the pro-apoptotic effects of this compound.

-

Cell Culture: Culture A549 human lung adenocarcinoma cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Treatment: Seed A549 cells in 6-well plates at a density of 1x10⁵ cells/mL and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 25, 50, 100 µM) for 24 hours.

-

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining):

-

Harvest both adherent and floating cells and wash with phosphate-buffered saline (PBS).

-

Resuspend the cells in a binding buffer.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

3.2.2. Induction of Phase II Detoxifying Enzymes

The induction of phase II enzymes is a key mechanism of chemoprevention. The following are general protocols to assess the induction of two important phase II enzymes, Quinone Reductase and Glutathione S-transferase.

A. Quinone Reductase (NQO1) Activity Assay

This assay is based on the menadione-coupled reduction of a tetrazolium dye.

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., murine hepatoma Hepa 1c1c7 cells) and treat with various concentrations of this compound for 24-48 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them in a suitable buffer.

-

Enzyme Assay:

-

In a 96-well plate, add the cell lysate to a reaction mixture containing menadione and a tetrazolium salt (e.g., MTT or XTT).

-

The NQO1 in the lysate will reduce menadione, which in turn reduces the tetrazolium salt to a colored formazan product.

-

Measure the absorbance of the formazan product at the appropriate wavelength using a plate reader.

-

The rate of formazan formation is proportional to the NQO1 activity.

-

B. Glutathione S-Transferase (GST) Activity Assay

This assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH).

-

Cell Culture and Treatment: As described for the Quinone Reductase assay.

-

Cell Lysis: Prepare cytosolic extracts from the treated and control cells.

-

Enzyme Assay:

-

In a 96-well plate, add the cell lysate to a reaction mixture containing CDNB and GSH.

-

GST catalyzes the conjugation of CDNB and GSH, leading to the formation of a product that absorbs light at 340 nm.

-

Monitor the increase in absorbance at 340 nm over time using a plate reader.

-

The rate of increase in absorbance is directly proportional to the GST activity in the sample.

-

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for research and informational purposes only. The information provided should not be considered as a substitute for professional scientific guidance. All experiments should be conducted in a controlled laboratory setting by qualified personnel, following all applicable safety regulations.

References

physical and chemical properties of 4-(Methylsulfinyl)butanenitrile

An In-depth Technical Guide to 4-(Methylsulfinyl)butanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a nitrile compound of interest in natural products chemistry, is primarily recognized as a hydrolysis product of glucosinolates.[1] Glucosinolates are secondary metabolites abundant in cruciferous vegetables of the Brassicaceae family, such as broccoli, cabbage, and kale.[1] The study of this compound provides valuable insights into the complex chemical transformations of glucosinolates within these plants.[1] From a biological perspective, this compound has garnered attention for its potential anticancer properties, including the induction of apoptosis in cancer cells and the enhancement of phase II detoxifying enzymes.[1] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, biological significance, and analytical methodologies related to this compound.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C5H9NOS | [1][2][3] |

| Molecular Weight | 131.20 g/mol | [1][2][3] |

| CAS Number | 61121-65-1 | [1][2] |

| IUPAC Name | 4-methylsulfinylbutanenitrile | [2] |

| Synonyms | 1-Cyano-3-methylsulfinylpropane, 4-methanesulfinylbutanenitrile | [2][4] |

| Boiling Point | No data available | [3] |

| Storage Temperature | 2-8°C (sealed in dry conditions) | [3] |

| XLogP3 | -0.6 | [2] |

| Monoisotopic Mass | 131.04048508 Da | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the formation of a thioether precursor followed by its selective oxidation.[1]

Step 1: Synthesis of 4-(Methylthio)butanenitrile (Precursor)

The common precursor, 4-(methylthio)butanenitrile, is generally synthesized via a nucleophilic substitution reaction.[1]

-

Reaction: 4-chlorobutyronitrile reacts with sodium thiomethoxide.

-

Protocol:

-

Dissolve 4-chlorobutyronitrile in a suitable solvent, such as ethanol.[1]

-

Prepare a cooled aqueous solution of sodium thiomethoxide.[1]

-

Add the 4-chlorobutyronitrile solution to the sodium thiomethoxide solution under an inert atmosphere (e.g., nitrogen).[1]

-

Allow the reaction mixture to gradually warm to room temperature and stir for an extended period to ensure the reaction goes to completion.[1]

-

Quench the reaction with water.[1]

-

Extract the product, 4-(methylthio)butanenitrile, using an organic solvent like dichloromethane.[1] This method typically results in a high yield of the thioether precursor.[1]

-

Step 2: Oxidation to this compound

The conversion of the thioether to the sulfoxide is achieved through a controlled oxidation reaction.[1]

-

Reaction: Selective oxidation of the sulfur atom in 4-(methylthio)butanenitrile.

-

Protocol:

-

Select an oxidizing agent that can selectively oxidize the sulfur atom without affecting the nitrile group.

-

Careful control of the reaction conditions is crucial, as stronger oxidizing agents can further oxidize the sulfinyl group to a sulfone (-SO₂CH₃).[1]

-

References

4-(Methylsulfinyl)butanenitrile molecular weight and formula

An In-depth Technical Guide to 4-(Methylsulfinyl)butanenitrile: Molecular Properties

This guide provides the fundamental molecular properties of this compound, a compound relevant to researchers and professionals in drug development and chemical research.

Core Molecular Data

The foundational quantitative data for this compound is its molecular formula and weight. These properties are crucial for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value | Source |

| Molecular Formula | C5H9NOS | [1][2][3][4] |

| Molecular Weight | 131.20 g/mol | [1][2][5] |

| Synonyms | 1-Cyano-3-methylsulfinylpropane, 4-methanesulfinylbutanenitrile | [1][3] |

| CAS Number | 61121-65-1 | [1][2][5] |

Logical Relationship of Chemical Properties

The chemical structure dictates the molecular formula, which in turn determines the molecular weight. This hierarchical relationship is fundamental to chemoinformatics.

Caption: Relationship between chemical name, formula, and molecular weight.

References

The Enigmatic Nitrile: A Technical Guide to 4-(Methylsulfinyl)butanenitrile in Brassica

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, and analytical methodologies related to 4-(methylsulfinyl)butanenitrile, a nitrile derived from the hydrolysis of glucoraphanin in Brassica species. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the core biochemical pathways.

Introduction: Beyond Sulforaphane

The health-promoting benefits of Brassica vegetables, such as broccoli, cabbage, and kale, are often attributed to the isothiocyanate sulforaphane. However, the enzymatic hydrolysis of its precursor, glucoraphanin (4-methylsulfinylbutyl glucosinolate), can also yield this compound. The formation of this nitrile is not a random event but a controlled biochemical process influenced by specific proteins and environmental conditions within the plant tissue. Understanding the dynamics of nitrile formation is crucial for a complete comprehension of Brassica biochemistry and its implications for human health and drug development. While sulforaphane has been extensively studied for its potent anticancer and antioxidant properties, its nitrile analogue is considered to be substantially less potent in inducing phase II detoxification enzymes[1].

Quantitative Occurrence in Brassica

The concentration of glucoraphanin, the precursor to this compound, varies significantly among different Brassica species and cultivars. Consequently, the potential for nitrile formation also differs. The actual yield of this compound is dependent on the presence and activity of specifier proteins.

Below is a summary of glucoraphanin concentrations found in various Brassica vegetables, providing an indication of the potential for this compound formation. Direct quantitative data for this compound is less common in the literature, as most studies focus on its isothiocyanate counterpart, sulforaphane.

| Brassica Species | Cultivar/Variety | Plant Part | Glucoraphanin Concentration (μmol/g DW) | Sulforaphane Concentration (µg/g DW) | Reference |

| Brassica oleracea var. italica | Broccoli | Florets | 1.1 - 21.7 | 499 (inflorescences) | [Campas-Baypoli et al., 2009][2][3][4] |

| Stems | - | 214 | [Campas-Baypoli et al., 2009][2][3][4] | ||

| Brassica oleracea var. capitata | Purple Cabbage | Leaves | - | 101.99 | [Campas-Baypoli et al., 2009][2][3][4] |

| Green Cabbage | Leaves | - | 7.58 | [Campas-Baypoli et al., 2009][2][3][4] |

Biosynthesis of Glucoraphanin

The precursor to this compound, glucoraphanin, is an aliphatic glucosinolate derived from the amino acid methionine through a multi-step enzymatic pathway involving chain elongation and core structure formation[5][6][7].

Chain Elongation of Methionine

The biosynthesis begins with the conversion of methionine to dihomomethionine through two cycles of chain elongation. This process involves the sequential action of several enzymes, including aminotransferases, methylthioalkylmalate synthases, and isomerases.

Core Glucosinolate Structure Formation

Dihomomethionine is then converted into the core glucosinolate structure. This involves a series of reactions catalyzed by cytochromes P450, C-S lyase, glucosyltransferases, and sulfotransferases[7].

Side-Chain Modification

The final step in glucoraphanin biosynthesis is the S-oxidation of the methylthio group to a methylsulfinyl group, a reaction mediated by a flavin-monooxygenase.

References

- 1. Comparison of the bioactivity of two glucoraphanin hydrolysis products found in broccoli, sulforaphane and sulforaphane nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Sulforaphane (1-isothiocyanato-4-(methylsulfinyl)-butane) content in cruciferous vegetables] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulforaphane (1-isothiocyanato-4-(methylsulfinyl)-butane) content in cruciferous vegetables [ve.scielo.org]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. Glucoraphanin Accumulation via Glucoraphanin Synthesis Promotion during Broccoli Germination - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 4-(Methylsulfinyl)butanenitrile: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 4-(methylsulfinyl)butanenitrile from its glucosinolate precursor, 4-(methylsulfinyl)butyl glucosinolate (glucoraphanin). This process is a key component of the complex chemical defense system in Brassicaceae plants, such as broccoli. This document details the enzymatic cascade, influential cofactors, and the genetic and environmental factors that modulate the production of this specific nitrile. Detailed experimental protocols for the extraction, analysis, and quantification of the compounds involved are provided, alongside a summary of relevant quantitative data. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of the underlying mechanisms. This guide is intended for researchers, scientists, and drug development professionals working in the fields of plant biochemistry, natural product chemistry, and pharmacology.

Introduction

The glucosinolate-myrosinase system is a well-characterized chemical defense mechanism in plants of the order Brassicales.[1] Upon tissue damage, glucosinolates are hydrolyzed by the enzyme myrosinase, leading to the formation of various biologically active compounds, including isothiocyanates, thiocyanates, epithionitriles, and nitriles.[2][3] The specific breakdown product is determined by the structure of the parent glucosinolate and the presence of various specifier proteins.[4]

This compound is a nitrile compound derived from the hydrolysis of 4-(methylsulfinyl)butyl glucosinolate, commonly known as glucoraphanin.[5][6][7] While the corresponding isothiocyanate, sulforaphane, has been extensively studied for its potent anticancer properties, the biological roles of this compound are less well understood, though nitriles are generally considered to be less toxic than their isothiocyanate counterparts.[2][8] Understanding the biosynthetic pathway of this compound is crucial for manipulating the production of these compounds in plants and for exploring their potential pharmacological applications.

This guide will provide an in-depth examination of the conversion of glucoraphanin to this compound, offering a technical resource for researchers in this field.

The Biosynthetic Pathway

The formation of this compound is a multi-step process initiated by the enzymatic hydrolysis of its glucosinolate precursor.

The Precursor: 4-(Methylsulfinyl)butyl Glucosinolate (Glucoraphanin)

The biosynthesis of this compound begins with the aliphatic glucosinolate, 4-(methylsulfinyl)butyl glucosinolate, also known as glucoraphanin.[9][10][11] Glucoraphanin is derived from the amino acid methionine through a chain elongation process and a series of modifications to form the core glucosinolate structure.[10][12] This glucosinolate is particularly abundant in broccoli (Brassica oleracea var. italica).[5][13]

Enzymatic Hydrolysis by Myrosinase

Upon cellular disruption, such as through herbivory or mechanical damage, myrosinase (a thioglucosidase, EC 3.2.1.147) comes into contact with glucoraphanin.[1][2] Myrosinase cleaves the thioglucosidic bond of glucoraphanin, releasing glucose and an unstable aglycone intermediate, thiohydroximate-O-sulfonate.[1][3][14]

The Role of Nitrile Specifier Proteins (NSPs)

The fate of the unstable aglycone is a critical juncture in the biosynthetic pathway. In the absence of specifier proteins, the aglycone spontaneously undergoes a Lossen rearrangement to form the highly reactive isothiocyanate, sulforaphane.[1][5]

However, in the presence of Nitrile Specifier Proteins (NSPs), the reaction is diverted towards the formation of a simple nitrile.[2][14][15] NSPs are kelch-domain repeat proteins that interact with the aglycone, promoting the elimination of the sulfate group and the formation of the nitrile, this compound.[1][16] The presence and activity of NSPs are therefore the primary determinants of the nitrile-to-isothiocyanate ratio.

Influence of Cofactors

The activity of specifier proteins and the direction of glucosinolate hydrolysis can be influenced by the presence of certain cofactors. Notably, ferrous ions (Fe²⁺) have been shown to favor the formation of nitriles from glucosinolate hydrolysis, even in the absence of NSPs, although the presence of NSPs greatly enhances nitrile production.[14]

Quantitative Data Summary

The following tables summarize quantitative data on the concentrations of glucoraphanin and its hydrolysis products, this compound and sulforaphane, in various broccoli tissues and under different conditions.

Table 1: Glucosinolate and Hydrolysis Product Content in Broccoli Varieties

| Broccoli Variety/Line | Glucoraphanin (μmol/g FW) | 4-(Methylsulfinyl)butyl isothiocyanate (μmol/g FW) | 5-(Methylsulfinyl)pentanenitrile (μmol/g FW) | Reference |

| 32 Pure Lines (Range) | 54.5 - 218.7 (total aliphatic) | 2.6 - 91.1 | 0 - 35.4 | [17] |

| Commercial Cultivars (Range) | Not specified | Not specified | Not specified | [17] |

Note: The study cited measured a range of aliphatic glucosinolates, with glucoraphanin being a major component in most samples.

Table 2: Breakdown Products of 4-methylsulfinylbutylglucosinolate in Arabidopsis Roots

| Plant Line | Nitrile (nmol/g FW) | Isothiocyanate (nmol/g FW) | Nitrile (%) | 4-methylsulfinylbutylglucosinolate (μmol/g DW) | Reference |

| Wild Type (WT) | ~12 | ~3 | ~80 | ~1.5 | [18] |

| nsp1 mutant | ~2 | ~13 | ~15 | ~1.5 | [18] |

Note: This data from Arabidopsis thaliana, a model organism also in the Brassicaceae family, demonstrates the significant impact of NSPs on the nitrile/isothiocyanate ratio.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Glucosinolate Extraction and Analysis

This protocol is adapted from established methods for glucosinolate analysis.[19][20]

Objective: To extract and quantify intact glucosinolates from plant tissue.

Materials:

-

Plant tissue (e.g., broccoli florets, leaves)

-

70% methanol

-

Ultrapure water

-

DEAE-Sephadex A-25

-

Purified aryl sulfatase (Type H-1 from Helix pomatia)

-

Sinigrin (internal standard)

-

High-Pressure Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Sample Preparation: Freeze-dry plant tissue and grind to a fine powder.

-

Extraction: a. Weigh approximately 100 mg of freeze-dried tissue into a 2 mL microcentrifuge tube. b. Add 1 mL of 70% methanol and the internal standard (sinigrin). c. Heat at 70°C for 30 minutes to inactivate myrosinase. d. Centrifuge at 13,000 x g for 10 minutes. e. Collect the supernatant.

-

Desulfation: a. Prepare a column with DEAE-Sephadex A-25. b. Apply the supernatant to the column. The glucosinolates will bind to the resin. c. Wash the column with water. d. Add a solution of purified aryl sulfatase and incubate overnight at room temperature to cleave the sulfate group, forming desulfoglucosinolates.

-

Elution and Analysis: a. Elute the desulfoglucosinolates from the column with ultrapure water. b. Analyze the eluate by HPLC. Detection is typically performed at 229 nm. c. Quantify glucosinolates based on the peak areas relative to the internal standard.

Myrosinase Activity Assay

This protocol is based on spectrophotometric methods for determining myrosinase activity.[21][22]

Objective: To measure the activity of myrosinase in a plant extract.

Materials:

-

Plant tissue

-

Extraction buffer (e.g., 80 mM NaCl, pH 6.5)

-

Sinigrin solution (substrate)

-

Spectrophotometer

Procedure:

-

Enzyme Extraction: a. Homogenize fresh plant tissue in ice-cold extraction buffer. b. Centrifuge at 13,000 rpm for 5 minutes at 4°C. c. Collect the supernatant containing the myrosinase.

-

Activity Measurement: a. In a cuvette, mix the enzyme extract with the extraction buffer. b. Initiate the reaction by adding a known concentration of sinigrin. c. Monitor the decrease in absorbance at 227 nm over time. The decrease in absorbance corresponds to the hydrolysis of sinigrin.

-

Calculation: a. Calculate the rate of change in absorbance. b. Use the molar extinction coefficient of sinigrin to determine the enzyme activity, typically expressed in units per gram of fresh weight (U/g FW).

Conclusion

The biosynthesis of this compound from glucoraphanin is a finely regulated process central to the chemical ecology of Brassicaceae. The interplay between myrosinase and nitrile specifier proteins dictates the metabolic fate of the glucosinolate precursor, leading to the formation of either the nitrile or the corresponding isothiocyanate, sulforaphane. This guide provides a foundational resource for researchers, offering detailed insights into the biosynthetic pathway, quantitative data, and robust experimental protocols. Further research into the biological activities of this compound and the regulation of NSP expression will undoubtedly open new avenues for crop improvement and the development of novel therapeutic agents.

References

- 1. Progress Towards Understanding the Mechanisms of Specifier Proteins in the Glucosinolate-Myrosinase Defense System of Brassicas - Blacklight [etda.libraries.psu.edu]

- 2. Frontiers | The Role of a Glucosinolate-Derived Nitrile in Plant Immune Responses [frontiersin.org]

- 3. Molecular Modeling of Epithiospecifier and Nitrile-Specifier Proteins of Broccoli and Their Interaction with Aglycones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Isothiocyanates, Nitriles, and Epithionitriles from Glucosinolates Are Affected by Genotype and Developmental Stage in Brassica oleracea Varieties [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structural Studies of Aliphatic Glucosinolate Chain-Elongation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. Insight into the Sulforaphane Content and Glucosinolate Profile of Broccoli Stems After Heat Treatment [mdpi.com]

- 14. Nitrile-specifier Proteins Involved in Glucosinolate Hydrolysis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Nitrile-specifier Proteins Involved in Glucosinolate Hydrolysis in Arabidopsis thaliana* | Semantic Scholar [semanticscholar.org]

- 16. Nitrile-Specific Protein NSP2 and Its Interacting Protein MPK3 Synergistically Regulate Plant Disease Resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Natural Variation of Glucosinolates and Their Breakdown Products in Broccoli (Brassica oleracea var . italica) Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Making sure you're not a bot! [mostwiedzy.pl]

- 22. researchgate.net [researchgate.net]

The Hydrolysis of Glucoraphanin: A Technical Guide to the Formation of 4-(Methylsulfinyl)butanenitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucoraphanin, a prominent glucosinolate in cruciferous vegetables, undergoes enzymatic hydrolysis to yield various bioactive compounds. While the isothiocyanate sulforaphanin is the most studied and celebrated product for its potent chemopreventive properties, the formation of its nitrile analogue, 4-(methylsulfinyl)butanenitrile (sulforaphane nitrile), represents a significant and often competing hydrolytic outcome. This technical guide provides an in-depth exploration of the formation of this compound from glucoraphanin. It summarizes quantitative data on the factors influencing its yield, details relevant experimental protocols, and visualizes the key biochemical pathways. Understanding the conditions that favor the formation of this compound is crucial for researchers and professionals in nutrition, pharmacology, and drug development seeking to optimize the health benefits derived from cruciferous vegetables and their extracts.

Introduction

Glucoraphanin is a naturally occurring secondary metabolite found in abundance in broccoli and other brassica vegetables. Upon tissue damage, the enzyme myrosinase is released and hydrolyzes glucoraphanin into an unstable aglycone. This intermediate can then rearrange to form either the potent anticancer compound sulforaphane or its less bioactive counterpart, this compound.[1] The direction of this hydrolysis is not random but is influenced by a number of factors, including pH and the presence of specific protein cofactors. This guide will focus on the formation of this compound, providing a comprehensive overview for the scientific community.

The Chemistry of Glucoraphanin Hydrolysis

The hydrolysis of glucoraphanin is a multi-step process initiated by the enzyme myrosinase (a thioglucosidase).

-

Step 1: Enzymatic Cleavage: Myrosinase cleaves the β-thioglucosidic bond of glucoraphanin, releasing a glucose molecule and an unstable aglycone, thiohydroximate-O-sulfonate.

-

Step 2: Rearrangement: The subsequent rearrangement of this aglycone is the critical step that determines the final product.

-

Formation of Sulforaphane: In a neutral pH environment, the aglycone spontaneously undergoes a Lossen-type rearrangement to form sulforaphane (an isothiocyanate).[2]

-

Formation of this compound: In the presence of the epithiospecifier protein (ESP), the rearrangement is directed towards the formation of this compound (a nitrile).[3] Acidic conditions (pH below 5) also favor the formation of the nitrile.[2]

-

Quantitative Analysis of Hydrolysis Products

The relative yield of this compound and sulforaphane is highly dependent on the conditions of hydrolysis. The following tables summarize key findings from the literature.

Table 1: Effect of Heating on Sulforaphane and Sulforaphane Nitrile Formation in Broccoli Florets

| Treatment Temperature (°C) | Sulforaphane (µmol/g dry weight) | Sulforaphane Nitrile (µmol/g dry weight) |

| 22 (Control) | 1.8 ± 0.2 | 8.5 ± 0.7 |

| 60 | 7.9 ± 0.5 | 2.1 ± 0.2 |

| 70 | 5.4 ± 0.4 | 1.5 ± 0.1 |

| 80 | 1.2 ± 0.1 | 0.4 ± 0.1 |

| 90 | 0.3 ± 0.1 | 0.1 ± 0.0 |

| 100 | 0.1 ± 0.0 | 0.0 ± 0.0 |

Data adapted from Matusheski et al., 2004.[1]

Heating fresh broccoli florets to 60°C before homogenization significantly increases the formation of sulforaphane while decreasing the formation of sulforaphane nitrile.[1] This is attributed to the heat lability of the epithiospecifier protein (ESP), which is largely inactivated at this temperature, while myrosinase activity is retained.[1]

Table 2: Comparative Bioactivity of Sulforaphane and this compound

| Compound | Concentration for 3-fold Induction of Quinone Reductase |

| Sulforaphane | 2.5 µM |

| This compound | 2000 µM |

Data from Matusheski & Jeffery, 2001.

This compound is substantially less potent than sulforaphane in inducing phase II detoxification enzymes like quinone reductase.[4]

Experimental Protocols

Enzymatic Hydrolysis of Glucoraphanin

This protocol is synthesized from methodologies described in the literature and is intended for the controlled hydrolysis of glucoraphanin to produce a mixture of sulforaphane and this compound.

Materials:

-

Glucoraphanin standard

-

Myrosinase enzyme preparation (e.g., from white mustard seeds)

-

Epithiospecifier protein (ESP) preparation (optional, for nitrile-focused studies)

-

Phosphate buffer (0.1 M, various pH values)

-

Deionized water

-

Reaction tubes

-

Water bath or incubator

Procedure:

-

Prepare Substrate Solution: Dissolve a known amount of glucoraphanin in deionized water to a final concentration of 1 mM.

-

Prepare Enzyme Solution: Prepare a myrosinase solution in 0.1 M phosphate buffer (pH 7.0). The optimal enzyme concentration should be determined empirically.

-

Set up Reaction: In a reaction tube, combine 500 µL of the glucoraphanin solution with 500 µL of the myrosinase solution. For studying the effect of pH, use phosphate buffers of varying pH values to prepare the enzyme solution. To investigate the role of ESP, add the ESP preparation to the reaction mixture.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 2 hours).

-

Stop Reaction: Terminate the reaction by adding a solvent such as methylene chloride or by heat inactivation (e.g., boiling for 5 minutes).

-

Extraction: Extract the hydrolysis products with an appropriate organic solvent (e.g., methylene chloride or ethyl acetate).

-

Analysis: Analyze the extracted products using HPLC.

HPLC Analysis of this compound

This protocol provides a general framework for the quantification of this compound using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 205 nm for this compound.

-

Injection Volume: 20 µL.

Procedure:

-

Sample Preparation: Dry the organic extract from the hydrolysis reaction under a stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase. Filter the sample through a 0.45 µm syringe filter.

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the initial mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the prepared sample into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Quantify the amount of this compound in the sample using the calibration curve.

Biological Signaling Pathways

The biological activities of glucoraphanin hydrolysis products are primarily attributed to sulforaphane's potent activation of the Nrf2 signaling pathway.

Sulforaphane is a potent activator of the Nrf2 transcription factor, a master regulator of the antioxidant response. By binding to Keap1, sulforaphane prevents the degradation of Nrf2, allowing it to translocate to the nucleus and activate the transcription of a wide range of cytoprotective genes, including phase II detoxification enzymes.

In contrast, this compound exhibits significantly weaker biological activity. Studies have shown that it is a very poor inducer of phase II enzymes, suggesting it has minimal to no significant interaction with the Nrf2 pathway at physiologically relevant concentrations.

Conclusion

The hydrolysis of glucoraphanin is a critical determinant of the bioactivity of broccoli and other cruciferous vegetables. While sulforaphane is a potent inducer of cytoprotective pathways, the formation of this compound represents a less active alternative. The research summarized in this guide highlights that factors such as pH and the presence of the epithiospecifier protein can significantly shift the balance of hydrolysis products. For researchers and professionals in drug development and nutritional science, understanding and controlling these factors is paramount to maximizing the health-promoting potential of glucoraphanin-rich sources. Further research into the precise mechanisms of ESP action and the development of food processing techniques that favor sulforaphane formation will be crucial in harnessing the full benefits of these natural compounds.

References

- 1. Heating decreases epithiospecifier protein activity and increases sulforaphane formation in broccoli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Epithiospecifier protein activity in broccoli: the link between terminal alkenyl glucosinolates and sulphoraphane nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulforaphane and Sulforaphane-Nitrile Metabolism in Humans Following Broccoli Sprout Consumption: Inter-individual Variation, Association with Gut Microbiome Composition, and Differential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-(Methylsulfinyl)butanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-(Methylsulfinyl)butanenitrile, a nitrile compound containing a sulfinyl group. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Core Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in the molecule. The protons of the methyl group attached to the sulfinyl group are typically observed in the range of δ 2.7–3.2 ppm.[1]

¹³C NMR Data

In the ¹³C NMR spectrum, the carbon of the sulfinyl group is a key indicator, appearing in the range of δ 45–50 ppm.[1] The nitrile carbon presents a characteristic signal in the range of 115-120 ppm.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH₃ | ~2.7–3.2 | ~45-50 (Sulfinyl Carbon) |

| -CH₂-S(O)- | Data not available | Data not available |

| -CH₂-CH₂-S(O)- | Data not available | Data not available |

| -CH₂-CN | Data not available | Data not available |

| -C≡N | - | ~115-120 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

| Vibrational Mode | Frequency (cm⁻¹) |

| Nitrile (C≡N) Stretch | ~2244 |

| Sulfinyl (S=O) Stretch | ~1040 |

The IR spectrum of this compound is distinguished by a sharp, intense absorption band around 2244 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration.[1] Another significant absorption is observed at approximately 1040 cm⁻¹, which is characteristic of the sulfinyl (S=O) group's stretching vibration.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry confirms the molecular formula of this compound. The protonated molecule, [M+H]⁺, has been observed at a mass-to-charge ratio (m/z) of 132.0525.[1]

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 132.0534 | 132.0525 |

Note: Information regarding the detailed fragmentation pattern of this compound is not extensively documented in publicly accessible sources.

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental setup.

NMR Spectroscopy Protocol

-

Sample Preparation: A solution of this compound is prepared by dissolving the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The concentration is typically in the range of 5-25 mg/mL for ¹H NMR and 50-100 mg/mL for ¹³C NMR.

-

Data Acquisition: The NMR spectra are recorded on a high-field NMR spectrometer. For ¹H NMR, the spectral width is set to encompass all proton signals, and a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

FT-IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be made by grinding the sample with KBr powder and pressing the mixture into a translucent disk.

-

Data Acquisition: The prepared sample is placed in the sample compartment of an FT-IR spectrometer. A background spectrum of the empty sample holder (or the pure salt plates/KBr pellet) is recorded first. Then, the sample spectrum is acquired over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS). In the ion source, the molecules are ionized. For HRMS, soft ionization techniques such as electrospray ionization (ESI) are commonly employed to generate the protonated molecule [M+H]⁺ with minimal fragmentation.

-

Mass Analysis: The ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z values.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Solubility Profile of 4-(Methylsulfinyl)butanenitrile: A Technical Guide for Drug Development Professionals

Introduction

4-(Methylsulfinyl)butanenitrile, a nitrile compound containing a sulfoxide group, is a molecule of interest in various research domains, including as a potential building block in drug development. A thorough understanding of its solubility in different solvents is paramount for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, alongside a detailed experimental protocol for its precise determination. Due to a lack of extensive publicly available quantitative solubility data, this guide emphasizes the methodological approach to empower researchers to generate this critical information in-house.

Qualitative Solubility of this compound

Based on available chemical supplier information, the solubility of this compound has been qualitatively described in a limited number of organic solvents.

| Solvent | Qualitative Solubility |

| Chloroform | Soluble |

| Ethyl Acetate | Slightly Soluble[1] |

The presence of both a polar sulfoxide group and a moderately polar nitrile group suggests that this compound is likely to exhibit a range of solubilities in various organic solvents. Its predicted octanol-water partition coefficient (XLogP3) is -0.6, indicating a degree of hydrophilicity.[2] However, for precise and quantitative understanding, experimental determination is essential.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The saturation shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound in a specific solvent.[3][4][5][6] The following protocol provides a step-by-step guide for researchers to determine the solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

Selected Solvents (e.g., water, ethanol, methanol, acetonitrile, acetone, dichloromethane, hexane) of high purity

-

Analytical Balance (accurate to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) if appropriate

-

Centrifuge (optional)

Experimental Workflow

Figure 1. Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Procedure

-

Preparation of the Sample:

-

Add an excess amount of solid this compound to a clean, dry vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Accurately add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Tightly seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[4]

-

-

Phase Separation:

-

After the equilibration period, remove the vial from the shaker and let it stand undisturbed to allow the undissolved solid to sediment.

-

Alternatively, the vial can be centrifuged to facilitate the separation of the solid and liquid phases.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze both the filtered saturated solution and the standard solutions using a suitable analytical method, such as HPLC or GC.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area) of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the filtered saturated solution by interpolating its analytical signal on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Logical Relationship for Solubility Classification

The following diagram illustrates the logical steps involved in classifying the solubility of an organic compound based on its behavior in different types of solvents.

Figure 2. Logical flow for qualitative solubility classification.

Conclusion

References

- 1. Butanenitrile, 4-(methylsulfinyl)- | 61121-65-1 [chemicalbook.com]

- 2. This compound | C5H9NOS | CID 100579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. enamine.net [enamine.net]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide to 4-(Methylsulfinyl)butanenitrile: Discovery and History

Abstract

This technical guide provides a comprehensive overview of 4-(Methylsulfinyl)butanenitrile, a naturally occurring nitrile found in cruciferous vegetables. The document details its discovery in the context of glucosinolate hydrolysis and outlines its chemical synthesis, purification, and characterization. A significant focus is placed on presenting quantitative data in a structured format, providing detailed experimental protocols, and visualizing key pathways and workflows. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development who are interested in the chemical and biological aspects of this intriguing molecule.

Introduction

This compound, a member of the aliphatic nitrile family, has garnered scientific interest due to its origins in edible plants and its potential biological activities.[1] First identified as a breakdown product of glucosinolates from Brassicaceae family vegetables, such as broccoli, its history is deeply intertwined with the study of plant defense mechanisms.[1][2] This document aims to be a core technical resource, consolidating the current knowledge on its discovery, synthesis, and foundational biological properties.

Discovery and Natural Occurrence

The discovery of this compound is not attributed to a single event but rather emerged from the extensive research into the chemistry of cruciferous vegetables.

The Glucosinolate-Myrosinase System

This compound is not biosynthesized directly in plants. Instead, it is a product of the enzymatic hydrolysis of ω-(methylsulfinyl)alkyl glucosinolates, primarily glucoiberin and glucoraphanin.[1] This process is a key component of the plant's defense mechanism against herbivores and pathogens. When the plant tissue is damaged, the enzyme myrosinase comes into contact with glucosinolates, initiating a hydrolysis reaction that yields an unstable aglycone. This intermediate can then rearrange to form various bioactive compounds, including isothiocyanates and nitriles.[1]

Biosynthesis Pathway

The formation of this compound is influenced by the presence of specifier proteins, such as the epithiospecifier protein (ESP). In the presence of ESP, the hydrolysis of glucosinolates is directed towards the formation of nitriles over isothiocyanates.[1]

Chemical Synthesis

The de novo chemical synthesis of this compound is a two-step process that involves the formation of a thioether precursor followed by its selective oxidation.[1]

Synthesis of 4-(Methylthio)butanenitrile (Precursor)

The precursor, 4-(methylthio)butanenitrile, is synthesized via a nucleophilic substitution reaction.

Oxidation to this compound

The final step is the controlled oxidation of the thioether to the corresponding sulfoxide.

Experimental Protocols

The following protocols are detailed for the synthesis and purification of this compound.

Synthesis of 4-(Methylthio)butanenitrile

Materials:

-

4-Chlorobutyronitrile

-

Sodium thiomethoxide

-

Ethanol

-

Dichloromethane

-

Water

-

Nitrogen gas supply

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Under a nitrogen atmosphere, dissolve 4-chlorobutyronitrile (1 equivalent) in ethanol in a round-bottom flask.

-

In a separate flask, prepare a cooled (0 °C) aqueous solution of sodium thiomethoxide (1.1 equivalents).

-

Slowly add the ethanolic solution of 4-chlorobutyronitrile to the sodium thiomethoxide solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by adding water.

-

Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 4-(methylthio)butanenitrile.

Synthesis of this compound

Materials:

-

4-(Methylthio)butanenitrile

-

meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (30%)

-

Dichloromethane or Acetonitrile

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure (using m-CPBA):

-

Dissolve 4-(methylthio)butanenitrile (1 equivalent) in dichloromethane in a round-bottom flask and cool to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Purification by Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Chromatography column

-

Collection tubes

-

TLC plates and chamber

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₉NOS | [1] |

| Molecular Weight | 131.20 g/mol | [1] |

| IUPAC Name | This compound | |

| CAS Number | 61121-65-1 | |

| Appearance | Pale yellow oil (predicted) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents like dichloromethane, ethanol. |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | δ (ppm): ~2.7-3.2 (s, 3H, -S(O)CH₃), ~2.5-2.8 (m, 2H, -CH₂CN), ~1.9-2.2 (m, 2H, -CH₂CH₂CN), ~2.9-3.1 (m, 2H, -S(O)CH₂-) |

| ¹³C NMR | δ (ppm): ~118 (-CN), ~55 (-S(O)CH₂-), ~39 (-S(O)CH₃), ~22 (-CH₂CH₂CN), ~15 (-CH₂CN) |

| Mass Spec (EI) | m/z (%): 131 (M⁺), 116, 88, 61, 45 |

| IR | ν (cm⁻¹): ~2245 (C≡N stretch), ~1040 (S=O stretch) |

Biological Activity and Signaling Pathways

Preliminary studies suggest that this compound may possess anticancer properties, primarily through the induction of apoptosis (programmed cell death).[1] While the precise molecular targets are still under investigation, the proposed mechanism involves the intrinsic apoptotic pathway.

Proposed Apoptotic Pathway

The induction of apoptosis by nitrile-containing compounds often involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

Conclusion

This compound is a natural product with a well-defined origin and a straightforward synthetic route. Its potential as a bioactive molecule, particularly in the context of cancer research, warrants further investigation. This technical guide provides a foundational resource for researchers to build upon, offering detailed methodologies and a summary of its known properties. Future work should focus on elucidating its precise mechanism of action and exploring its therapeutic potential.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-(Methylsulfinyl)butanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylsulfinyl)butanenitrile, a nitrile analog of the well-studied isothiocyanate sulforaphane, is a naturally occurring compound derived from the hydrolysis of glucoraphanin found in cruciferous vegetables. While structurally similar to sulforaphane, its biological activity is markedly attenuated. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as a weak inducer of cytoprotective enzymes through the Keap1-Nrf2 signaling pathway and its potential to induce apoptosis in cancer cells. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key molecular pathways and experimental workflows to support further research and drug development efforts.

Introduction

Cruciferous vegetables are a rich source of glucosinolates, which upon enzymatic hydrolysis by myrosinase, yield various bioactive compounds, including isothiocyanates and nitriles.[1][2] this compound is the nitrile counterpart to sulforaphane, both originating from the precursor glucoraphanin.[1][2] While sulforaphane has been extensively investigated for its potent chemopreventive properties, this compound has demonstrated significantly lower biological activity.[1][2][3] Understanding the subtle yet important mechanistic differences between these two compounds is crucial for assessing the overall health benefits of cruciferous vegetable consumption and for the development of novel therapeutic agents. This guide will delve into the current understanding of the molecular mechanisms underlying the action of this compound.

Core Mechanism of Action: Weak Activation of the Keap1-Nrf2 Signaling Pathway

The primary mechanism of action of this compound, albeit significantly less potent than sulforaphane, involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, like isothiocyanates, can react with reactive cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.

This compound, as a nitrile, is a much weaker electrophile compared to the isothiocyanate group of sulforaphane. This inherent chemical difference is believed to be the primary reason for its reduced potency in activating the Nrf2 pathway.

Induction of Phase II Detoxifying Enzymes

The activation of the Nrf2 pathway leads to the upregulation of a battery of phase II detoxifying enzymes, which play a crucial role in neutralizing carcinogens and other xenobiotics. The ability of this compound to induce these enzymes has been compared to that of sulforaphane.

Quinone Reductase (NQO1) Induction

Quinone reductase is a key phase II enzyme that catalyzes the two-electron reduction of quinones, preventing the formation of reactive oxygen species. In a comparative study using murine hepatoma Hepa 1c1c7 cells, this compound was found to be a substantially less potent inducer of quinone reductase activity than sulforaphane.[1][2]

Glutathione S-Transferase (GST) Induction

Glutathione S-transferases are a family of enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic compounds, facilitating their detoxification and excretion. Studies in Fischer 344 rats have shown that high doses of sulforaphane induce hepatic, colonic mucosal, and pancreatic GST activities, whereas this compound did not show a similar effect at the tested doses.[1][2]

Induction of Apoptosis in Cancer Cells

Quantitative Bioactivity Data

The following table summarizes the available quantitative data on the bioactivity of this compound in comparison to sulforaphane.

| Bioactivity Assay | Compound | Cell Line / Animal Model | Concentration / Dose | Result | Reference |

| Quinone Reductase Induction | This compound | Murine Hepatoma Hepa 1c1c7 | 2000 µM | 3.5-fold maximal induction | [1][2] |

| Quinone Reductase Induction | Sulforaphane | Murine Hepatoma Hepa 1c1c7 | 2.5 µM | 3.0-fold maximal induction | [1][2] |

| Glutathione S-Transferase Activity | This compound | Fischer 344 Rats | 200, 500, 1000 µmol/kg (gavage) | No significant induction | [1][2] |

| Glutathione S-Transferase Activity | Sulforaphane | Fischer 344 Rats | High doses | Significant induction | [1][2] |

| Proliferation Inhibition (IC50) | 4-Methylsulfinyl-3-butenyl isothiocyanate (MTBITC) | Human Lung Cancer A549 | 24 h | 52.11 ± 1.06 µM | [4] |

| Proliferation Inhibition (IC50) | 4-Methylsulfinyl-3-butenyl isothiocyanate (MTBITC) | Human Lung Cancer A549 | 48 h | 34.53 ± 0.37 µM | [4] |

| Proliferation Inhibition (IC50) | 4-Methylsulfinyl-3-butenyl isothiocyanate (MTBITC) | Human Lung Cancer A549 | 72 h | 15.43 ± 0.82 µM | [4] |

Experimental Protocols

Quinone Reductase (NQO1) Induction Assay in Hepa 1c1c7 Cells

This protocol is adapted from methodologies used in comparative studies of sulforaphane and its analogs.

-

Cell Culture: Murine hepatoma Hepa 1c1c7 cells are cultured in α-MEM supplemented with 10% fetal bovine serum and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or sulforaphane (as a positive control) dissolved in a suitable solvent (e.g., DMSO). Control wells receive the solvent alone. Cells are incubated for 24 hours.

-

Lysis: After incubation, the medium is removed, and the cells are lysed by adding a digitonin solution.

-

Enzyme Activity Measurement: The quinone reductase activity in the cell lysates is measured spectrophotometrically by monitoring the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in the presence of NADPH. The absorbance is read at a specific wavelength (e.g., 610 nm).

-

Data Analysis: The specific activity of quinone reductase is calculated and normalized to the protein concentration in each well. The fold induction is determined by comparing the specific activity of treated cells to that of control cells.

Glutathione S-Transferase (GST) Activity Assay in Rat Tissues

This protocol is based on studies investigating the in vivo effects of sulforaphane and its nitrile analog.

-

Animal Treatment: Male Fischer 344 rats are administered this compound or sulforaphane by gavage daily for a specified period (e.g., 5 days) at various doses. A control group receives the vehicle alone.

-

Tissue Preparation: At the end of the treatment period, animals are euthanized, and target tissues (e.g., liver, colon, pancreas) are collected, rinsed in cold saline, and homogenized in a suitable buffer. The homogenates are then centrifuged to obtain the cytosolic fraction.

-

Enzyme Activity Measurement: GST activity in the cytosolic fraction is determined spectrophotometrically using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate. The rate of formation of the glutathione-CDNB conjugate is monitored by measuring the increase in absorbance at 340 nm.

-

Data Analysis: The specific activity of GST is calculated and expressed as nmol of CDNB conjugated per minute per mg of protein. The results from the treated groups are compared to the control group to determine the fold induction.

Apoptosis Assay in A549 Cells using Annexin V-FITC Staining

This protocol is a standard method for detecting apoptosis and is applicable for studying the effects of this compound.

-

Cell Culture and Treatment: Human lung carcinoma A549 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% FBS. Cells are seeded in 6-well plates and treated with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

Cell Harvesting and Staining: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both Annexin V-FITC and PI are in late apoptosis or necrosis.

-

Data Analysis: The percentage of apoptotic cells is quantified and compared between treated and untreated control groups.

Workflow and Pathway Visualizations

Conclusion

This compound acts as a significantly weaker analog of sulforaphane. Its primary mechanism of action is the modest activation of the Keap1-Nrf2 signaling pathway, leading to a much less potent induction of phase II detoxifying enzymes compared to its isothiocyanate counterpart. While it exhibits some pro-apoptotic activity in cancer cells, higher concentrations are likely required to achieve effects comparable to sulforaphane. The reduced electrophilicity of the nitrile group is the key determinant of its attenuated bioactivity. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the biological activities of glucosinolate hydrolysis products and highlights the critical role of chemical structure in determining biological efficacy. Further research is warranted to fully elucidate the metabolic fate and potential synergistic or antagonistic effects of this compound in the context of a whole-food matrix.

References

- 1. Comparison of the bioactivity of two glucoraphanin hydrolysis products found in broccoli, sulforaphane and sulforaphane nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. experts.illinois.edu [experts.illinois.edu]

- 3. researchgate.net [researchgate.net]

- 4. journal.waocp.org [journal.waocp.org]

- 5. Mitochondria-mediated apoptosis in human lung cancer A549 cells by 4-methylsulfinyl-3-butenyl isothiocyanate from radish seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential Biological Activities of 4-(Methylsulfinyl)butanenitrile: A Technical Guide

Introduction

4-(Methylsulfinyl)butanenitrile, also known as iberverin nitrile, is a nitrile-containing organosulfur compound. It is a natural product derived from the enzymatic hydrolysis of glucoraphanin (4-methylsulfinylbutyl glucosinolate), a glucosinolate found in high concentrations in cruciferous vegetables such as broccoli, cabbage, and cauliflower.[1][2] The formation of this compound occurs when the plant tissue is damaged, bringing the enzyme myrosinase into contact with glucoraphanin.[1] Depending on the conditions and the presence of other proteins like epithiospecifier protein, the hydrolysis of glucoraphanin can yield either this compound or the more extensively studied isothiocyanate, sulforaphane.[1]